Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate
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Overview
Description
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 355.4283 daltons . This compound is characterized by the presence of a nitrophenyl group attached to a heptanoate ester, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate typically involves a multi-step process. One common method includes the esterification of 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate can be compared with similar compounds such as:
Methyl 4-(4-nitrophenyl)butanoate: This compound has a shorter carbon chain but shares the nitrophenyl group.
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound has a more complex structure but also contains a nitrophenyl group.
The uniqueness of this compound lies in its specific ester and nitrophenyl configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142259-81-2 |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 7-[4-[(4-nitrophenyl)methyl]phenyl]heptanoate |
InChI |
InChI=1S/C21H25NO4/c1-26-21(23)7-5-3-2-4-6-17-8-10-18(11-9-17)16-19-12-14-20(15-13-19)22(24)25/h8-15H,2-7,16H2,1H3 |
InChI Key |
BQGZBWQQYXRMQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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